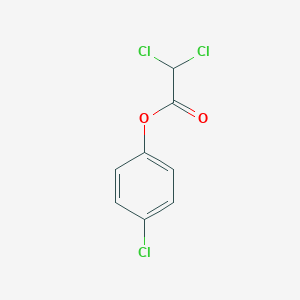
(4-Chlorophenyl) 2,2-dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl) 2,2-dichloroacetate, also known as CPDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDCA is a derivative of dichloroacetic acid (DCA), which has been studied for its anticancer properties. CPDCA is a promising compound that has shown potential in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism in cancer cells. Inhibition of PDK leads to the activation of pyruvate dehydrogenase (PDH), which promotes the production of ATP and induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(4-Chlorophenyl) 2,2-dichloroacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation in animal models. (4-Chlorophenyl) 2,2-dichloroacetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chlorophenyl) 2,2-dichloroacetate has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. (4-Chlorophenyl) 2,2-dichloroacetate is also stable and can be stored for extended periods without degradation. However, (4-Chlorophenyl) 2,2-dichloroacetate has some limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which may complicate experimental analysis.
Zukünftige Richtungen
There are several future directions for the study of (4-Chlorophenyl) 2,2-dichloroacetate. One area of research is the development of (4-Chlorophenyl) 2,2-dichloroacetate derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate. Understanding the molecular mechanism of (4-Chlorophenyl) 2,2-dichloroacetate could lead to the development of more effective therapies. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Chlorophenyl) 2,2-dichloroacetate could provide valuable information for the development of clinical trials. Overall, (4-Chlorophenyl) 2,2-dichloroacetate is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
(4-Chlorophenyl) 2,2-dichloroacetate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction between 4-chlorophenol and dichloroacetyl chloride in the presence of a base such as pyridine. The reaction yields (4-Chlorophenyl) 2,2-dichloroacetate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl) 2,2-dichloroacetate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and other diseases. (4-Chlorophenyl) 2,2-dichloroacetate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to improve glucose metabolism in diabetic animals, making it a potential treatment for diabetes.
Eigenschaften
CAS-Nummer |
18133-57-8 |
|---|---|
Produktname |
(4-Chlorophenyl) 2,2-dichloroacetate |
Molekularformel |
C8H5Cl3O2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
InChI-Schlüssel |
XBXQIOFECZDDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Andere CAS-Nummern |
18133-57-8 |
Synonyme |
(4-chlorophenyl) 2,2-dichloroacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



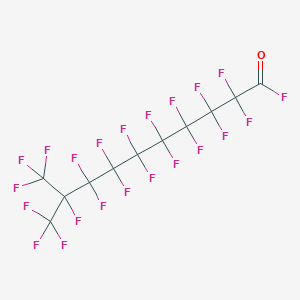
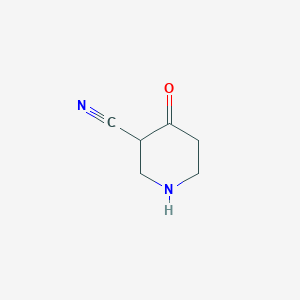
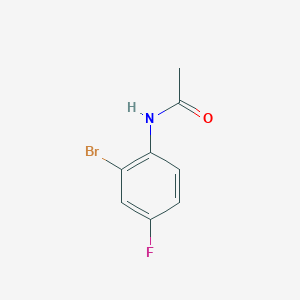
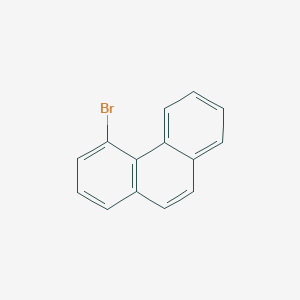

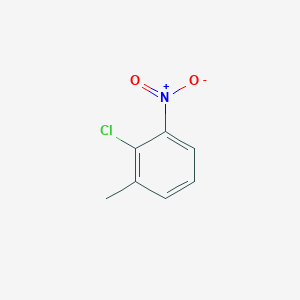
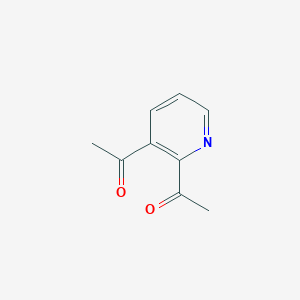
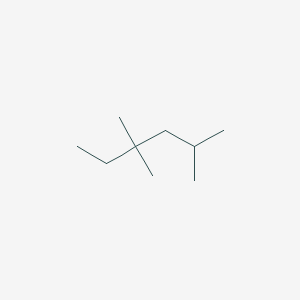
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
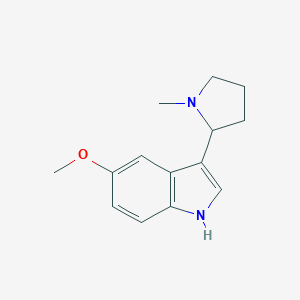
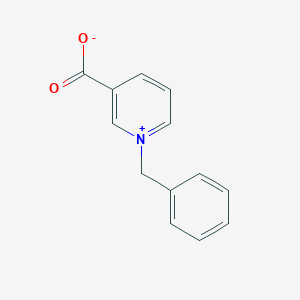
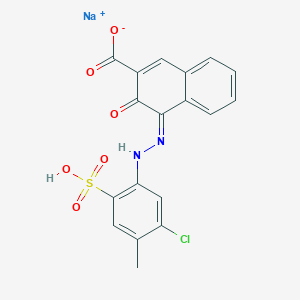
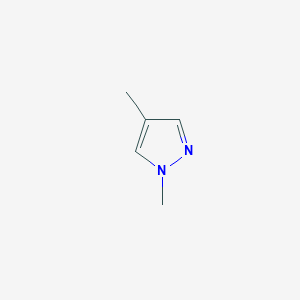
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)